
1,4-Bis(DI-I-propylphosphino)butane
Descripción general
Descripción
1,4-Bis(DI-I-propylphosphino)butane is a chemical compound with the molecular formula C16H36P2 . It is also known as 1,4-Bis-diisopropylphosphanyl-butane .
Synthesis Analysis
The synthesis of this compound can be achieved from Phosphine, bis(1-methylethyl)-, lithium salt (1:1) and 1,4-Dichlorobutane .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 36 hydrogen atoms, and 2 phosphorus atoms . The exact mass is 290.22900 .Safety and Hazards
1,4-Bis(DI-I-propylphosphino)butane is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse immediately with water . If swallowed or inhaled, medical attention should be sought immediately .
Mecanismo De Acción
Target of Action
1,4-Bis(DI-I-propylphosphino)butane is an organophosphine compound . Organophosphine compounds are often used as ligands in the field of coordination chemistry . .
Mode of Action
As a ligand, it would typically bind to a central metal atom in a coordination complex . The specifics of this interaction would depend on the nature of the metal atom and the surrounding chemical environment.
Biochemical Pathways
As a ligand, it could potentially influence a variety of biochemical processes depending on the nature of the coordination complex it forms .
Result of Action
As a ligand, its effects would likely depend on the nature of the coordination complex it forms and the biochemical pathways this complex interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be air sensitive . Additionally, if involved in a fire, this material may emit toxic organic fumes and vapors of phosphorus pentoxide .
Propiedades
IUPAC Name |
4-di(propan-2-yl)phosphanylbutyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSNESBRSONNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCCP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


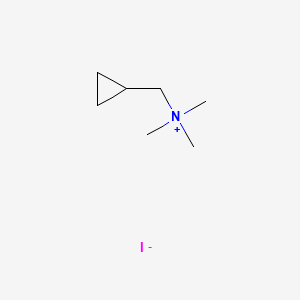

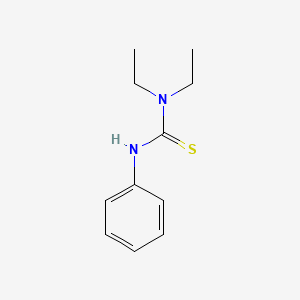



![1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate](/img/structure/B3337705.png)
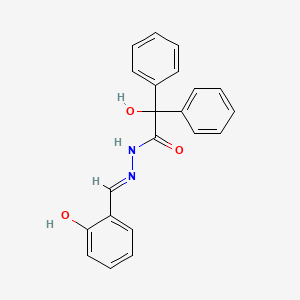
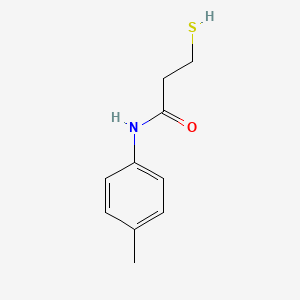
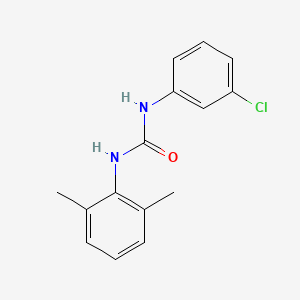
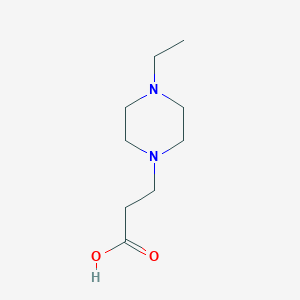

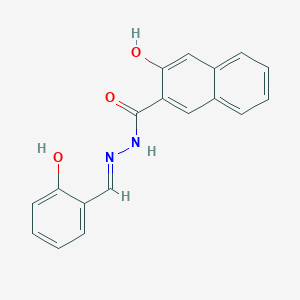
![5,6-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B3337770.png)
